molecular formula C17H25NO3S B6791304 N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide

N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide

Cat. No.: B6791304
M. Wt: 323.5 g/mol
InChI Key: KLVPICWDHPRMNC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide is a complex organic compound that features a combination of an indene derivative and an oxane ring

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c19-22(20,12-9-14-7-10-21-11-8-14)18-13-16-6-5-15-3-1-2-4-17(15)16/h1-4,14,16,18H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVPICWDHPRMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CNS(=O)(=O)CCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through the hydrogenation of indene using a suitable catalyst such as palladium on carbon.

    Oxane Ring Formation: The oxane ring can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the indene derivative with the oxane ring-containing intermediate in the presence of a sulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide: can be compared with other sulfonamide derivatives and indene-containing compounds.

Uniqueness

  • The unique combination of an indene derivative and an oxane ring in this compound provides distinct chemical and physical properties that differentiate it from other similar compounds.

This structure provides a comprehensive overview of the compound based on general knowledge of similar chemical entities

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